molecular formula C11H16O5S B8395173 3,4-Dimethoxyphenethyl methanesulfonate

3,4-Dimethoxyphenethyl methanesulfonate

Cat. No.: B8395173
M. Wt: 260.31 g/mol
InChI Key: LDAATKVDDDGXGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dimethoxyphenethyl methanesulfonate is a synthetic organic compound characterized by a phenethylamine backbone substituted with methoxy (-OCH₃) groups at the 3- and 4-positions of the aromatic ring, coupled with a methanesulfonate ester functional group. This structural motif is critical in medicinal chemistry, particularly for β-adrenergic receptor modulation. The 3,4-dimethoxyphenethyl moiety has been identified as essential for β1-adrenergic antagonist activity, as electron-donating methoxy groups enhance receptor binding affinity and stability . However, activity is contingent on synergistic interactions with auxiliary structural features, such as the orientation of hydrophobic regions in the molecule.

Properties

Molecular Formula

C11H16O5S

Molecular Weight

260.31 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)ethyl methanesulfonate

InChI

InChI=1S/C11H16O5S/c1-14-10-5-4-9(8-11(10)15-2)6-7-16-17(3,12)13/h4-5,8H,6-7H2,1-3H3

InChI Key

LDAATKVDDDGXGG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCOS(=O)(=O)C)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Impact of Phenethyl Substituents on β1-Adrenergic Activity

Compound Group Substituent β1-Antagonist Activity Notes
3,4-Dimethoxy -OCH₃ (3,4-positions) Active (context-dependent) Critical for receptor binding
Isopropyl -CH(CH₃)₂ Inactive Loss of aromatic electron donation
tert-Butyl -C(CH₃)₃ Inactive Steric hindrance disrupts binding

Halogen-Substituted Phenethyl Derivatives

Structural analogs such as 2-[4-(3,4-Dichlorobenzyloxy)-phenylethyl Methanesulfonate (CAS: 188928-10-1) replace methoxy groups with electron-withdrawing chlorine atoms. While direct β-adrenergic activity data for this compound is unavailable, its dichlorobenzyloxy substituent likely alters electronic properties, reducing receptor affinity compared to methoxy derivatives. Chlorine’s electronegativity may destabilize π-π interactions or hydrogen bonding with the β1-adrenergic receptor’s active site .

Role of Auxiliary Structural Features

This is attributed to improper orientation of the hydrophobic region adjacent to the oxime moiety, which disrupts binding to the receptor’s hydrophobic pocket.

Table 2: Influence of Oxime Moiety Modifications on Activity

Compound Group Hydrophobic Region Orientation β1-Antagonist Activity Explanation
4c, 4o, 4u, 4x Improperly oriented Inactive Misfolded hydrophobic region

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